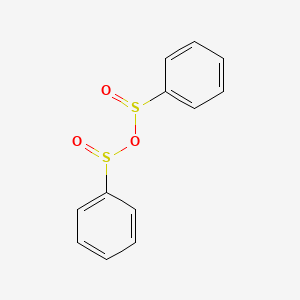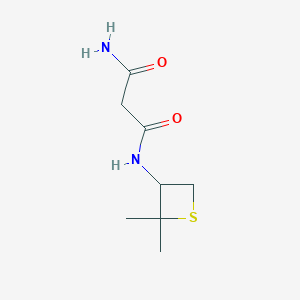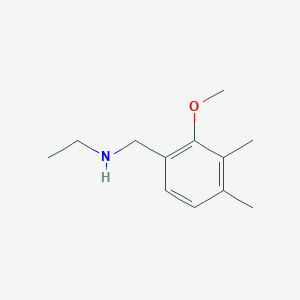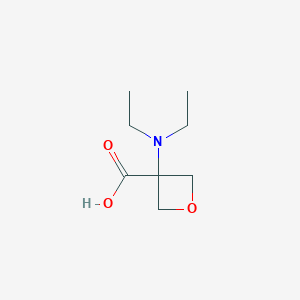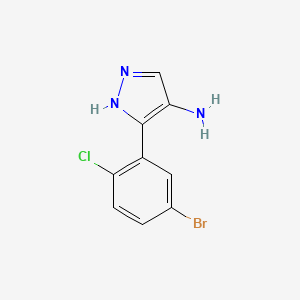![molecular formula C7H5BrClN3 B13015174 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)
3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of bromine, chlorine, and methyl substituents on the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-4-chloro-1-methylpyrazole with a pyridine derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group, which may affect its reactivity and biological activity.
3-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom, which may influence its chemical properties.
4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the chlorine atom, which may alter its reactivity.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methyl group, makes 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H5BrClN3 |
|---|---|
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
3-bromo-4-chloro-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-7-5(6(8)11-12)4(9)2-3-10-7/h2-3H,1H3 |
InChI-Schlüssel |
HBZFHZRXHWZPEW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=CC(=C2C(=N1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)




